molecular formula C42H30O12 B053436 Desoxohypericin hexaacetate CAS No. 120907-97-3

Desoxohypericin hexaacetate

Cat. No.: B053436
CAS No.: 120907-97-3
M. Wt: 726.7 g/mol
InChI Key: YOXPUNVRTABBAI-UHFFFAOYSA-N
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Description

Desoxohypericin hexaacetate is a chemical compound with the molecular formula C42H30O12 and a molecular weight of 726.6804 It is a derivative of hypericin, a naturally occurring compound found in plants like St John’s Wort

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of desoxohypericin hexaacetate typically involves the acetylation of desoxohypericin. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The process is carried out under controlled temperature and pressure conditions to ensure the complete acetylation of the hydroxyl groups present in desoxohypericin .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Desoxohypericin hexaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with fewer oxygen atoms .

Scientific Research Applications

Desoxohypericin hexaacetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of desoxohypericin hexaacetate involves its interaction with specific molecular targets and pathways. The compound can bind to cellular proteins and enzymes, affecting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cellular metabolism, leading to the disruption of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its acetylated structure, which imparts different chemical and biological properties compared to its parent compound, hypericin. The acetyl groups can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

(5,11,18,22,24-pentaacetyloxy-13,16-dimethyl-7-octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4,6,8,10,12,14(28),15(27),16,18,20,22,24-tetradecaenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30O12/c1-15-9-27(49-17(3)43)23-11-25-29(51-19(5)45)13-31(53-21(7)47)39-37(25)41-35(23)33(15)34-16(2)10-28(50-18(4)44)24-12-26-30(52-20(6)46)14-32(54-22(8)48)40(39)38(26)42(41)36(24)34/h9-14H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXPUNVRTABBAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C3C(=CC(=C4C3=C5C2=C1C6=C7C5=C8C4=C(C=C(C8=CC7=C(C=C6C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20153062
Record name Desoxohypericin hexaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

726.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120907-97-3
Record name Desoxohypericin hexaacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120907973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desoxohypericin hexaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20153062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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